molecular formula C9H17N B2855831 1,1-Dicyclopropylpropan-1-amine CAS No. 2044902-40-9

1,1-Dicyclopropylpropan-1-amine

Cat. No.: B2855831
CAS No.: 2044902-40-9
M. Wt: 139.242
InChI Key: AVBNDGCJOKGDFI-UHFFFAOYSA-N
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Description

1,1-Dicyclopropylpropan-1-amine (CID 19063910) is an organic compound with the molecular formula C10H19N . This amine is part of the cyclopropylamine family, a class of strained-ring primary aliphatic amines that are widely used as intermediates in organic synthesis . While the specific applications of this exact compound are not fully detailed in the literature, cyclopropylamine derivatives are of significant value in research and development, particularly in the pharmaceutical and agrochemical industries . The cyclopropyl group is a key structural motif found in numerous active pharmaceutical ingredients due to its unique spatial properties, which can influence a molecule's binding to biological receptors . For instance, the cyclopropylamine functional group is featured in several drugs, including the antibiotic Ciprofloxacin, the hepatitis C therapeutic Simeprevir, and the spinal muscular atrophy treatment Risdiplam . In agrochemistry, cyclopropylamine intermediates are utilized in the synthesis of herbicides, fungicides, and other plant protection agents . From a synthetic chemistry perspective, methods such as the Kulinkovich reaction, which involves the titanium-mediated reaction of Grignard reagents with nitriles, are commonly employed for the construction of cyclopropylamine rings . Other advanced synthesis methods involve the use of aluminum carbenoids for the cyclopropanation of enamines . This product is intended for research purposes only and is not approved for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dicyclopropylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-9(10,7-3-4-7)8-5-6-8/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBNDGCJOKGDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)(C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dicyclopropylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Dicyclopropylmethyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the structural motifs that have garnered significant attention, the dicyclopropylmethylamine moiety has emerged as a privileged substructure. Its unique combination of rigidity, lipophilicity, and metabolic stability makes it a valuable building block in the design of next-generation therapeutics. This guide provides a comprehensive technical overview of the chemical properties of dicyclopropylmethylamine derivatives, offering insights into their synthesis, physicochemical characteristics, reactivity, and analytical characterization. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as an authoritative resource to facilitate the rational design and development of drug candidates incorporating this versatile scaffold.

The inherent strain of the cyclopropane rings introduces unique electronic and conformational constraints, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the compact and three-dimensional nature of the dicyclopropylmethyl group can improve cell permeability and metabolic resistance, addressing key challenges in drug development.[2][3] This guide will delve into the fundamental chemical principles that underpin these desirable attributes.

I. Synthesis of Dicyclopropylmethylamine and Its Derivatives

The synthesis of dicyclopropylmethylamine and its derivatives can be achieved through several strategic routes, with reductive amination of dicyclopropyl ketone being one of the most common and efficient methods.[4][5][6]

A. Reductive Amination of Dicyclopropyl Ketone

This widely employed method involves the reaction of dicyclopropyl ketone with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent.[5][7] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[5]

Experimental Protocol: Synthesis of Dicyclopropylmethylamine via Reductive Amination

Objective: To synthesize dicyclopropylmethylamine from dicyclopropyl ketone.

Materials:

  • Dicyclopropyl ketone

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve dicyclopropyl ketone (1 equivalent) in methanol.

  • Amine Source Addition: Add ammonium acetate (1.5-2 equivalents) or a solution of ammonia in methanol to the flask.

  • pH Adjustment: Carefully add glacial acetic acid to adjust the pH of the reaction mixture to approximately 6-7.

  • Reducing Agent Addition: While stirring, slowly add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dicyclopropylmethylamine.

  • Purification (Optional): The crude product can be purified by distillation or column chromatography on silica gel if necessary.

B. Synthesis of Dicyclopropylmethylamine Hydrochloride

For ease of handling, storage, and formulation, dicyclopropylmethylamine is often converted to its hydrochloride salt.

Experimental Protocol: Preparation of Dicyclopropylmethylamine Hydrochloride

Objective: To convert freebase dicyclopropylmethylamine to its hydrochloride salt.

Materials:

  • Dicyclopropylmethylamine

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve the purified dicyclopropylmethylamine in anhydrous diethyl ether or ethyl acetate in a flask.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1 equivalent) in diethyl ether or bubble hydrogen chloride gas through the solution.[8]

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the dicyclopropylmethylamine hydrochloride under vacuum to obtain the final product.

Synthesis_of_Dicyclopropylmethylamine_HCl cluster_synthesis Synthesis cluster_salt_formation Salt Formation DK Dicyclopropyl Ketone Imine Imine Intermediate DK->Imine + Ammonia/Amine Amine Ammonia / R-NH2 ReducingAgent Reducing Agent (e.g., NaBH3CN) HCl HCl Amine_Freebase Dicyclopropylmethylamine (Freebase) Imine->Amine_Freebase + Reducing Agent (Reductive Amination) Amine_HCl Dicyclopropylmethylamine HCl Amine_Freebase->Amine_HCl + HCl Reactivity_of_Dicyclopropylmethylamine DCMA Dicyclopropylmethylamine Acylation Acylation (Amide Formation) DCMA->Acylation Alkylation Alkylation (Secondary/Tertiary Amine Formation) DCMA->Alkylation SchiffBase Schiff Base Formation (Imine Formation) DCMA->SchiffBase RingOpening Ring Opening (Under Harsh Conditions) DCMA->RingOpening AcylHalide Acyl Halide / Anhydride AcylHalide->Acylation AlkylHalide Alkyl Halide AlkylHalide->Alkylation AldehydeKetone Aldehyde / Ketone AldehydeKetone->SchiffBase StrongAcid Strong Acid / Oxidant StrongAcid->RingOpening

Caption: Reactivity profile of dicyclopropylmethylamine.

IV. Analytical Characterization

Robust analytical methods are essential for the characterization and quality control of dicyclopropylmethylamine derivatives.

A. Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the cyclopropyl protons and the methine proton adjacent to the nitrogen.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. Electron ionization (EI) and electrospray ionization (ESI) are common techniques.

B. Chromatographic Methods
  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful technique for assessing the purity of dicyclopropylmethylamine and its volatile derivatives. [9][10][11][12][13]Derivatization may sometimes be employed to improve chromatographic performance. [13]* High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile derivatives. Reversed-phase HPLC with UV or MS detection is commonly used.

V. Metabolic Stability and Pathways

A key driver for the incorporation of the dicyclopropylmethylamine moiety in drug design is its potential to enhance metabolic stability. [2][3]

A. Role of the Cyclopropyl Group in Blocking Metabolism

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to corresponding alkyl groups. [14]This can lead to a longer in vivo half-life and reduced clearance of the drug molecule.

B. Potential Metabolic Pathways

Despite the inherent stability of the cyclopropyl group, metabolism of dicyclopropylmethylamine derivatives can still occur. Potential metabolic pathways include:

  • N-dealkylation: If the nitrogen is substituted.

  • Oxidative deamination: Conversion of the amine to a ketone.

  • Ring oxidation: Hydroxylation of the cyclopropane ring, although generally less favorable.

  • Ring opening: In some cases, CYP-mediated oxidation can lead to the formation of reactive ring-opened intermediates. [2][14][15]This is a critical consideration in drug safety assessment, as such intermediates can potentially form covalent adducts with proteins. [2][15]

Metabolic_Pathways Parent Dicyclopropylmethylamine Derivative CYP450 CYP450 Enzymes Parent->CYP450 Metabolism N_Dealkylated N-Dealkylated Metabolite CYP450->N_Dealkylated Ketone Ketone Metabolite (Oxidative Deamination) CYP450->Ketone Hydroxylated Hydroxylated Metabolite CYP450->Hydroxylated Ring_Opened Ring-Opened Reactive Intermediate CYP450->Ring_Opened

Sources

Technical Guide: Structure-Activity Relationship of Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine (CPA) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its high ring strain (~27.5 kcal/mol) and unique electronic properties. While historically recognized as the core of the monoamine oxidase (MAO) inhibitor tranylcypromine , recent developments have repositioned this moiety as a critical warhead for epigenetic modulation, specifically inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

This guide dissects the structure-activity relationship (SAR) of CPA derivatives, moving beyond basic descriptions to the causal mechanisms of "suicide inhibition" and providing actionable protocols for synthesis and optimization.

The Pharmacophore: Mechanistic Basis[1]

The utility of the cyclopropylamine group stems from its ability to act as a mechanism-based inactivator (suicide substrate) for flavin-dependent enzymes.

The "Warhead" Mechanism (Single Electron Transfer)

Unlike competitive inhibitors that merely occupy an active site, CPAs covalently modify the cofactor FAD. The mechanism proceeds via Single Electron Transfer (SET), driven by the enzyme's oxidative power.

  • Substrate Recognition: The amine binds to the active site.

  • SET Oxidation: The flavin cofactor (FAD) abstracts an electron from the CPA nitrogen, forming an aminium radical cation.

  • Ring Opening: The radical cation is unstable; the cyclopropyl ring fragments (homolytic fission) to relieve ring strain, generating a reactive carbon radical.

  • Adduct Formation: This radical forms a covalent bond with the FAD cofactor (typically at C4a or N5), permanently disabling the enzyme.

Visualization: Mechanism of Action

The following diagram illustrates the critical SET pathway utilized by CPA derivatives to inhibit FAD-dependent enzymes like MAO and LSD1.

CPA_Mechanism Substrate CPA Inhibitor (Intact Ring) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Radical Aminium Radical Cation (SET) ES_Complex->Radical e- transfer to FAD RingOpen Ring-Opened C-Radical Radical->RingOpen Strain Relief (Fragmentation) Adduct Covalent FAD-Inhibitor Adduct (Inactivated) RingOpen->Adduct Covalent Bond Formation

Figure 1: Mechanism-based inactivation of FAD-dependent enzymes by cyclopropylamines via Single Electron Transfer (SET).

Structure-Activity Relationship (SAR)[2][3]

The SAR of cyclopropylamines is bifurcated between classical CNS targets (MAO-A/B) and epigenetic targets (LSD1). The differentiation lies primarily in the N-substitution and the aryl ring substitution .

Stereochemistry: The Trans-Dominance

For 2-phenylcyclopropylamine (2-PCPA) derivatives, the trans configuration is thermodynamically and pharmacologically superior.

  • Trans-(1R, 2S): Generally the eutomer (most active isomer) for LSD1 and MAO inhibition.

  • Cis-isomers: Often show reduced potency or different selectivity profiles due to steric clash within the hydrophobic pocket of the enzyme.

SAR Decision Matrix: MAO vs. LSD1 Selectivity

The following table summarizes how structural modifications shift the pharmacological profile.

Structural ZoneModificationEffect on MAO ActivityEffect on LSD1 ActivityMechanistic Rationale
Nitrogen (N1) Unsubstituted (

)
High (Potent)ModerateSmall pocket in MAO requires small amines.
Nitrogen (N1) Bulky Alkyl/ArylDecreased Increased LSD1 has a large, open substrate binding cavity that tolerates/requires bulk.
C2-Aryl Ring Para-substitution (

)
VariableIncreased Electronic tuning of the phenyl ring affects the SET oxidation potential.
C2-Aryl Ring Ortho-substitutionDecreasedDecreasedSteric hindrance often prevents proper alignment with FAD.
Cyclopropyl C3 Gem-dimethylDecreasedVariableIncreases metabolic stability but can interfere with ring opening.
Optimization Workflow

To design a selective LSD1 inhibitor starting from the tranylcypromine scaffold, follow this logic flow:

SAR_Workflow Start Scaffold: trans-2-phenylcyclopropylamine Step1 Modify N-Substituent Start->Step1 Branch1 Small (-H, -Me) Step1->Branch1 Steric Constraint Branch2 Bulky (Piperazine, Benzyl) Step1->Branch2 Exploit Large Cavity Result1 MAO Potency Retained (CNS Side Effects) Branch1->Result1 Result2 LSD1 Selectivity Increased Branch2->Result2 Step2 Optimize Phenyl Ring (C2) Result2->Step2 Mod2 Add 4-Position Substituents (-F, -Benzylic) Step2->Mod2 Final Candidate: High LSD1 Potency Low MAO Liability Mod2->Final

Figure 2: Strategic optimization workflow for shifting selectivity from MAO inhibition to LSD1 inhibition.

Experimental Protocols

Synthesis of trans-2-Phenylcyclopropylamine (Curtius Rearrangement Route)

This protocol is the industry standard for generating the trans-amine with high diastereoselectivity.

Reagents:

  • trans-Cinnamic acid

  • Thionyl chloride (

    
    )
    
  • Sodium azide (

    
    )
    
  • Toluene

  • Hydrochloric acid (

    
    )
    

Protocol:

  • Acyl Chloride Formation: Reflux trans-cinnamic acid (1.0 eq) with

    
     (3.0 eq) for 3 hours. Evaporate excess 
    
    
    
    to yield cinnamoyl chloride.
  • Acyl Azide Formation: Dissolve the chloride in acetone/water. Add

    
     (1.5 eq) at 0°C. Stir for 1 hour. Extract with toluene.
    
    • Safety Note: Azides are potentially explosive. Keep solution dilute and cool.

  • Curtius Rearrangement: Heat the toluene solution to reflux (110°C). The acyl azide rearranges to the isocyanate with evolution of

    
     gas.
    
    • Checkpoint: Monitor IR for the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Hydrolysis: Add 20% HCl (aq) to the isocyanate solution and reflux for 2 hours. This converts the isocyanate to the amine hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the precipitated trans-2-phenylcyclopropylamine hydrochloride. Recrystallize from ethanol/ether.

In Vitro LSD1 Inhibition Assay

To validate the activity of synthesized derivatives.

Materials:

  • Recombinant Human LSD1 enzyme.

  • Substrate: H3K4me2 peptide (biotinylated).

  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or peroxidase-coupled assay.

Workflow:

  • Incubation: Incubate LSD1 (50 nM) with the test compound (serial dilution) in assay buffer (50 mM HEPES pH 7.5) for 30 minutes.

    • Note: Pre-incubation is critical for mechanism-based inhibitors to allow adduct formation.

  • Reaction Start: Add H3K4me2 peptide substrate. Incubate for 60 minutes.

  • Detection: Add Eu-labeled antibody recognizing H3K4me0 (demethylated product). Measure fluorescence.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Future Outlook & Metabolic Considerations

While CPAs are potent, they carry metabolic risks. The cyclopropyl ring can be opened by Cytochrome P450s (specifically CYP2D6 and CYP1A2), leading to reactive intermediates that may cause idiosyncratic toxicity.

Current Trends:

  • Fluorination: Adding fluorine to the cyclopropyl ring (e.g., gem-difluoro) to block metabolic ring opening while retaining the geometry.

  • Spiro-cycles: Incorporating the cyclopropyl moiety into spiro-systems to increase rigidity and selectivity.

References

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PubMed. [Link]

  • Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action. Nature Communications. [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors. ACS Omega. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal. [Link]

  • Method of synthesis of trans-2-phenylcyclopropylamine.

Methodological & Application

Asymmetric synthesis of cyclopropylamines from N-sulfinyl alpha-chloro ketimines.

Asymmetric Synthesis of 1-Substituted Cyclopropylamines via N-Sulfinyl -Chloro Ketimines[1][2]

Abstract

This application note details the asymmetric synthesis of 1-substituted cyclopropylamines, a critical pharmacophore in drug discovery, utilizing N-sulfinyl


-chloro ketimines1,3-dehydrohalogenation

Mechanistic Insight & Strategy

The Challenge

Synthesizing 1,1-disubstituted (quaternary) cyclopropylamines with high enantiopurity is synthetically demanding. Standard nucleophilic attacks on cyclopropanone equivalents are unstable, and direct cyclopropanation often lacks diastereocontrol.

The Solution: N-Sulfinyl -Chloro Ketimines

The use of Ellman’s auxiliary (tert-butanesulfinamide) provides three distinct advantages:

  • Activation : The electron-withdrawing sulfinyl group activates the imine toward nucleophilic attack.

  • Stereocontrol : The chiral sulfur center directs the facial selectivity of the incoming nucleophile.

  • Mechanistic Switch : The presence of the

    
    -chloro group allows for a cascade reaction sequence.
    
Reaction Mechanism: The "Cyclopropylideneamine" Pathway

The reaction does not proceed via a simple direct addition. Instead, it follows a Michael-Induced Ring Closure (MIRC)-like pathway or, more accurately, a base-mediated cyclization followed by addition.

  • Deprotonation : The Grignard reagent (acting as a base) deprotonates the

    
    -position (e.g., the methyl group of a methyl ketone derivative).
    
  • Cyclization : The resulting enamine-like anion displaces the

    
    -chloride, forming a highly strained N-sulfinyl cyclopropylideneamine  intermediate in situ.
    
  • Nucleophilic Addition : A second equivalent of the Grignard reagent adds to the highly reactive exocyclic imine double bond.

  • Result : Formation of a quaternary cyclopropyl sulfinamide with high diastereoselectivity.

Figure 1: Mechanistic pathway involving the transient formation of a cyclopropylideneamine intermediate.

Materials & Reagents

Critical Quality Attributes (CQAs)
  • (

    
    )-tert-Butanesulfinamide : >98% ee. The optical purity of the auxiliary dictates the maximum possible ee of the final product.
    
  • Titanium(IV) Ethoxide (

    
    ) : Technical grade is sufficient, but it must be stored under inert atmosphere to prevent hydrolysis.
    
  • Grignard Reagents : Titrate before use. Degraded reagents (high alkoxide content) can reduce yields and selectivity.

  • Solvents : THF and

    
     must be anhydrous (water <50 ppm).
    

Experimental Protocol

Step 1: Synthesis of N-Sulfinyl -Chloro Ketimines

Target: Condensation of

12
  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen (

    
    ).
    
  • Charging : Add (

    
    )-tert-butanesulfinamide (1.0 equiv) and the 
    
    
    -chloro ketone (1.0–1.1 equiv).
  • Solvent : Dissolve in anhydrous THF (0.5 M concentration relative to sulfinamide).

  • Catalyst Addition : Add

    
     (2.0 equiv) via syringe. The solution typically turns light yellow.
    
  • Reaction : Heat to mild reflux (approx. 60–65 °C) for 24–48 hours.

    • Note: For sterically hindered ketones, switching solvent to isooctane and heating to 98 °C may be required.

  • Workup :

    • Cool to room temperature.[3][4]

    • Pour into an equal volume of brine/ethyl acetate (1:1) with vigorous stirring.

    • Critical: The titanium salts will form a thick slurry. Filter through a pad of Celite.

    • Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc).

  • Purification : Dry organic phase over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
    • Stability: Store the purified ketimine at -20 °C under argon.

      
      -Chloro imines can be sensitive to hydrolysis.
      
Step 2: Asymmetric Addition & Cyclization

Target: Formation of the cyclopropane ring.

  • Setup : Flame-dry a Schlenk flask under Argon.

  • Dissolution : Dissolve the N-sulfinyl

    
    -chloro ketimine (1.0 equiv) in anhydrous 
    
    
    (0.1 M).
    • Solvent Choice: DCM often yields higher diastereoselectivity (dr) than THF for this specific transformation.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Add the Grignard reagent (

    
    , 2.5 equiv ) dropwise over 20 minutes.
    
    • Why Excess? The first equivalent acts as a base to trigger cyclization; the second equivalent acts as the nucleophile. The 0.5 excess ensures complete conversion.

  • Reaction : Stir at -78 °C for 3–4 hours. Monitor by TLC or LCMS.

    • TLC Monitoring: Look for the disappearance of the starting imine. The "intermediate" is transient and will not be observed.

  • Quench : Quench the reaction at -78 °C by adding saturated aqueous

    
    .
    
  • Extraction : Warm to room temperature, extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Analysis : Determine the Diastereomeric Ratio (dr) of the crude N-sulfinyl cyclopropylamine using

    
     NMR or chiral HPLC.
    
Step 3: Deprotection (Optional)

Target: Removal of the sulfinyl group to yield the free amine hydrochloride salt.

  • Dissolve the N-sulfinyl cyclopropylamine in Methanol or Dioxane.

  • Add 4M HCl in Dioxane (4.0 equiv).

  • Stir at room temperature for 30 minutes.

  • Concentrate in vacuo. The product is often isolated as a white solid (amine hydrochloride).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of chiral cyclopropylamines.

Data Summary & Scope

The following table summarizes typical results reported in the literature (e.g., De Kimpe et al.) for the reaction of N-sulfinyl

Entry

-Chloro Ketimine R Group
Grignard Reagent (

)
Yield (%)Diastereomeric Ratio (dr)
1 Methyl (

)

75-85%>95:5
2 Methyl (

)

70-80%90:10
3 Ethyl (

)

65-75%92:8
4 Isopropyl (

)

--Forms Aziridine *

*Note on Entry 4 : Allylmagnesium chloride behaves differently, often leading to aziridines via a different mechanistic pathway (direct addition followed by displacement without cyclopropylidene formation).

Troubleshooting & Optimization

  • Low Yield :

    • Cause : Insufficient Grignard reagent.

    • Fix : Ensure at least 2.5 equivalents are used. The first equivalent is consumed sacrificially to form the ring.

  • Poor Diastereoselectivity :

    • Cause : High reaction temperature.

    • Fix : Maintain -78 °C strictly during addition. If using THF, switch to non-coordinating solvents like

      
       or Toluene, which often enhance chelation-controlled selectivity.
      
  • Starting Material Recovery :

    • Cause : Enolization of the ketone during imine formation (Step 1) or insufficient activation.

    • Fix : Use

      
       in excess (2-3 equiv) and ensure anhydrous conditions.
      

References

  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007).

    
    -Chloro Ketimines. Organic Letters, 9(2), 187–190. [Link]
    
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]

  • Tang, T. P., & Ellman, J. A. (1999).[3] The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids and 
    
    
    -Branched Amines. Journal of Organic Chemistry, 64(1), 12–13. [Link]

Review of cyclopropylimine applications in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylimines represent a unique class of "spring-loaded" intermediates in organic synthesis. Characterized by the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) conjugated to a polarized imine bond (


), these species serve as potent precursors for nitrogen heterocycles—specifically 

-pyrrolines (dihydropyrroles).

This guide details the Cloke-Wilson Rearrangement and its modern variants.[1] Unlike standard imine chemistry, cyclopropylimines offer a thermodynamic driving force that permits ring expansion under thermal or acid-catalyzed conditions. This application note provides validated protocols for their synthesis and subsequent rearrangement, essential for researchers targeting alkaloid scaffolds (e.g., Mesembrine, Nicotine analogues) and pharmaceutical intermediates (e.g., NK1 antagonists).

Mechanistic Principles

The utility of cyclopropylimines rests on the Donor-Acceptor (D-A) cyclopropane concept. The imine nitrogen acts as an electron-withdrawing group (acceptor) upon protonation or coordination with a Lewis acid, while the cyclopropane sigma bonds act as donors.

The Cloke-Wilson Rearrangement

The rearrangement to pyrrolines proceeds via a ring-opening/ring-closing sequence:

  • Activation: Protonation/complexation of the imine nitrogen increases electrophilicity.

  • Ring Opening: The cyclopropane ring opens to relieve strain, generating a stabilized carbocation (or zwitterion) at the

    
    -position.
    
  • Recyclization: The nitrogen lone pair attacks the

    
    -carbocation, closing the 5-membered ring.
    
Diagram 1: Mechanistic Pathway

ClokeWilson Start Cyclopropylimine (Strain: ~27.5 kcal/mol) Act Activated Intermediate (N-Protonated/Complexed) Start->Act + H+ / Lewis Acid Open Ring-Opened Carbocation/Zwitterion Act->Open Strain Release (Rate Limiting) Prod Δ1-Pyrroline (Thermodynamic Product) Open->Prod 5-exo-trig / Recyclization

Caption: The acid-catalyzed Cloke-Wilson rearrangement pathway converting strained cyclopropylimines to stable pyrrolines.

Synthesis of Cyclopropylimines (Precursor Preparation)

Challenge: Cyclopropyl ketones are sterically hindered and electron-rich, making condensation with amines sluggish compared to standard ketones. Solution: Titanium(IV) chloride (


) mediated condensation is the gold standard for high-yield synthesis, acting as both a Lewis acid activator and a water scavenger.
Protocol A: -Mediated Imine Formation

Scope: Suitable for sterically demanding amines or electron-deficient anilines.

Reagents:

  • Cyclopropyl ketone (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • 
     (0.6 equiv)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Dry Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add amine (1.1 equiv) and

    
     (3.0 equiv) in dry DCM (0.5 M).
    
  • Titanium Addition: Cool the solution to 0°C. Add

    
     (0.6 equiv) dropwise (Caution: Exothermic, fumes). The solution will turn deep orange/brown.
    
  • Ketone Addition: Add the cyclopropyl ketone (1.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (Alumina plates recommended as Silica hydrolyzes imines). Look for disappearance of ketone.

  • Workup: Quench by pouring the mixture into a rapidly stirring solution of saturated aqueous

    
    . Filter the resulting slurry through a Celite pad to remove Titanium salts.
    
  • Isolation: Wash the filtrate with brine, dry over

    
    , and concentrate
    
    • Critical: Do not use acidic workups. Store imines under inert gas at -20°C.

Application Protocols: Rearrangement Strategies

Protocol B: Acid-Catalyzed Rearrangement (The "Mild" Route)

This method is preferred for sensitive substrates and avoids the pyrolysis temperatures (>300°C) of the original Cloke method.

Target: Synthesis of 2-substituted-1-pyrrolines.

ParameterCondition
Catalyst Ammonium Chloride (

) or

Loading 1.0 equiv (

) or 10 mol% (

)
Solvent Xylene (reflux) or DCM (RT for Lewis Acid)
Time 2–6 Hours
Yield Typically 75–90%

Step-by-Step Methodology (


 Method): 
  • Dissolve the crude cyclopropylimine (from Protocol A) in Xylene (0.2 M).

  • Add solid

    
     (1.0 equiv).
    
  • Heat to reflux (approx. 140°C) using a Dean-Stark trap if water was not fully removed previously.

  • Monitoring: Monitor by GC-MS or NMR. The shift of the imine proton/carbon signals is diagnostic.

    • Data Check: Cyclopropyl protons (0.5–1.0 ppm) disappear; methylene protons of pyrroline ring appear (~1.8–2.5 ppm).

  • Purification: Cool to RT. Filter off ammonium salts. Concentrate. Distillation or rapid neutral alumina chromatography yields the pure pyrroline.

Protocol C: The Povarov Cascade (Advanced Application)

Concept: Utilizing the cyclopropylimine rearrangement in situ to generate a pyrroline that immediately acts as a dienophile in a Povarov (hetero-Diels-Alder) reaction. This constructs complex tricyclic scaffolds (pyrrolo[3,2-c]quinolines) in one pot.

Reagents:

  • Cyclopropyl aldehyde/ketone.[2][3][4][5][6]

  • Aniline derivative (acting as both imine former and dienophile).

  • Catalyst:

    
     or 
    
    
    
    (10-20 mol%).
Diagram 2: Povarov Cascade Workflow

Povarov Mix Reactants: Cyclopropyl Ketone + Aniline Imine In-situ Imine Formation Mix->Imine Gd(OTf)3 / MeCN Rearrange Acid-Cat. Rearrangement (to Pyrroline) Imine->Rearrange Strain Release Povarov Povarov Cycloaddition (Diels-Alder) Rearrange->Povarov + 2nd Aniline eq. Final Hexahydropyrroloquinoline Povarov->Final Oxidative Aromatization

Caption: One-pot cascade synthesis of tricyclic alkaloids via interrupted Cloke-Wilson rearrangement.

Troubleshooting & Critical Parameters

Moisture Sensitivity
  • Issue: Imines hydrolyze back to ketones and amines in the presence of water.

  • Fix: Ensure all solvents for Protocol A and B are anhydrous. Use molecular sieves (4Å) in the reaction vessel if

    
     is not used.
    
Regioselectivity (Substituted Cyclopropanes)
  • Observation: If the cyclopropane ring is substituted (e.g., 2-methylcyclopropyl), ring opening can occur at two positions.

  • Rule: The ring opens to form the most stable carbocation.

    • Example: A phenyl group on the cyclopropane ring will direct the opening to the benzylic position, dictating the final pyrroline structure.

Polymerization
  • Issue: Aldimines (from cyclopropyl aldehydes) are prone to polymerization.[7]

  • Fix: Use bulky amines (e.g., t-butyl amine) or proceed immediately to the rearrangement step without isolation.

References

  • Mechanism & Photochemistry: Peddibhotla, S., & Tepe, J. J. (2005).[2] Mechanism of the N-Cyclopropylimine-1-pyrroline Photorearrangement. Journal of the American Chemical Society, 127(1), 441–448.[2][8] [Link][2]

  • Scope & Limitations: Peddibhotla, S., et al. (2005).[2][9] The N-Cyclopropylimine-1-pyrroline Photorearrangement as a Synthetic Tool: Scope and Limitations. The Journal of Organic Chemistry, 70(17), 6976–6979.[9] [Link]

  • General Cloke-Wilson Review: West, F. G. (2018). The Cloke-Wilson Rearrangement.[1][10] Organic Reactions, Vol 114.[1] [Link]

  • Cascade Reactions (Povarov): Cai, J., et al. (2015). The cyclopropylimine rearrangement/Povarov reaction cascade for the assembly of pyrrolo[3,2-c]quinoline derivatives.[11] Green Chemistry, 17, 3786-3789. [Link]

  • Historical Foundation: Cloke, J. B. (1929).[7][12] The Formation of Pyrrolines from

    
    -Chloropropyl and Cyclopropyl Ketimines.[9] Journal of the American Chemical Society, 51(4), 1174–1187.
    [Link]
    

Sources

Troubleshooting & Optimization

Cyclopropylamine Production Scalability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclopropylamine Production. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of cyclopropylamine. As a Senior Application Scientist, this guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this process, ensuring safety, efficiency, and high product purity.

I. Understanding the Core Challenges in Scaling Up Cyclopropylamine Synthesis

Cyclopropylamine is a critical building block in the pharmaceutical and agrochemical industries.[1][2][3] However, transitioning its synthesis from the laboratory bench to an industrial scale presents several significant hurdles. These challenges often revolve around reaction control, safety, and purification.

Common Scale-Up Issues at a Glance:
ChallengePrimary Cause(s)Potential Impact
Poor Yield and Selectivity Inefficient heat transfer, localized hotspots, improper stoichiometry, side reactions.Increased production costs, difficult purification.
Exothermic Runaway Reactions Highly exothermic nature of reactions like the Hofmann rearrangement.[4]Severe safety hazards, equipment damage, batch failure.
Impurity Profile Side reactions, unreacted starting materials, degradation of products.Compromised final product quality, regulatory non-compliance.
Handling and Safety Toxicity and flammability of cyclopropylamine and reagents.[5]Personnel safety risks, environmental hazards.
Wastewater Treatment High salt content and organic byproducts from reactions like the Hofmann degradation.[6]Environmental concerns, increased operational costs.

II. Troubleshooting Guide: The Hofmann Rearrangement of Cyclopropanecarboxamide

The Hofmann rearrangement of cyclopropanecarboxamide is a widely used method for synthesizing cyclopropylamine.[6][7][8] However, its exothermic nature and potential for side reactions pose significant scale-up challenges.

Diagram: Hofmann Rearrangement Workflow

Hofmann_Rearrangement cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Workup & Purification CPCA Cyclopropanecarboxamide in Aqueous Solution Hypochlorite Addition of Sodium Hypochlorite (0-5°C) CPCA->Hypochlorite Exothermic Caustic Addition of Caustic Soda Hypochlorite->Caustic Rearrangement Controlled Heating (e.g., 50-70°C) Caustic->Rearrangement Exothermic Distillation Steam Distillation Rearrangement->Distillation Purified_CPA Purified Cyclopropylamine Distillation->Purified_CPA

Caption: Workflow for the Hofmann rearrangement of cyclopropanecarboxamide.

Frequently Asked Questions (FAQs): Hofmann Rearrangement

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Hofmann rearrangement can stem from several factors:

  • Inadequate Temperature Control: The initial reaction with sodium hypochlorite is highly exothermic.[9] If the temperature rises above the optimal range (typically 0-5°C), side reactions such as the formation of dicyclopropylurea can occur, consuming your starting material.[10]

    • Troubleshooting:

      • Ensure your cooling system is robust enough for the scale of your reaction.

      • Add the sodium hypochlorite solution dropwise to maintain a stable temperature.[5][6]

      • Utilize a jacketed reactor with efficient stirring to ensure uniform temperature distribution.

  • Impure Starting Materials: The purity of your cyclopropanecarboxamide is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Troubleshooting:

      • Recrystallize the cyclopropanecarboxamide before use.

      • Analyze the starting material by HPLC or GC to confirm its purity.

  • Incorrect Stoichiometry: An incorrect ratio of reagents, particularly the hypochlorite and caustic soda, can lead to incomplete reaction or the formation of side products.

    • Troubleshooting:

      • Carefully calculate and measure all reagents.

      • Consider a slight excess of the hypochlorite to ensure complete conversion of the amide.

Q2: I am observing a significant exotherm during the addition of sodium hypochlorite, and my cooling system is struggling to keep up. What should I do?

A2: This is a critical safety issue that could lead to a thermal runaway.[4][9][11]

  • Immediate Actions:

    • Stop the addition of sodium hypochlorite immediately.

    • Ensure maximum cooling is being applied to the reactor.

    • If the temperature continues to rise, be prepared to quench the reaction by adding a pre-determined amount of a cold, inert solvent.

  • Preventative Measures for Future Batches:

    • Perform a Reaction Calorimetry Study: This will provide crucial data on the heat of reaction and allow you to design an adequate cooling system for your desired scale.

    • Slow Down the Addition Rate: A slower addition rate will generate heat more gradually, allowing your cooling system to keep pace.

    • Use a Semi-Batch Process: In a semi-batch process, one reactant is added slowly to the other, which can help to control the exotherm.

    • Consider Continuous Flow Chemistry: Microreactors offer superior heat transfer and can significantly mitigate the risk of thermal runaways.[12]

Q3: My final product is contaminated with a significant amount of dicyclopropylurea. How can I prevent its formation?

A3: The formation of dicyclopropylurea is a common side reaction, especially under non-optimal conditions.[10]

  • Root Cause: This byproduct forms when the intermediate isocyanate reacts with the newly formed cyclopropylamine.

  • Prevention:

    • Maintain a strongly basic environment during the rearrangement step. This helps to quickly hydrolyze the isocyanate to the desired amine, minimizing its reaction with the product.[10]

    • Ensure efficient distillation to remove the volatile cyclopropylamine from the reaction mixture as it is formed. A continuous distillation setup can be particularly effective.[1]

III. Alternative Synthetic Routes and Their Scale-Up Challenges

While the Hofmann rearrangement is common, other synthetic routes to cyclopropylamine exist, each with its own set of challenges for scaling up.

Curtius Rearrangement of Cyclopropanecarbonyl Azide

The Curtius rearrangement offers an alternative pathway from cyclopropanecarboxylic acid.[13][14][15][16][17][18]

Curtius_Rearrangement CPCAcid Cyclopropanecarboxylic Acid AcylAzide Cyclopropanecarbonyl Azide CPCAcid->AcylAzide e.g., DPPA, NaN3 Isocyanate Cyclopropyl Isocyanate AcylAzide->Isocyanate Heat (Rearrangement) CPA Cyclopropylamine Isocyanate->CPA Hydrolysis

Caption: Key steps in the Curtius rearrangement for cyclopropylamine synthesis.

  • Safety: The primary concern is the use of azides, which are potentially explosive. Careful handling and temperature control are paramount.

  • Reagent Cost: Reagents like diphenylphosphoryl azide (DPPA) can be expensive for large-scale production.

  • Workup: The workup often involves handling isocyanates, which are toxic and require appropriate safety measures.

Reduction of Cyclopropanecarbonitrile

This method involves the reduction of a nitrile to the corresponding amine.

  • Reducing Agents: The choice of reducing agent is critical. Catalytic hydrogenation is often preferred for scale-up due to cost and safety, but catalyst poisoning can be an issue. Other reducing agents like lithium aluminum hydride (LAH) are expensive and require stringent anhydrous conditions.

  • Pressure and Temperature Control: Catalytic hydrogenation often requires high pressure and temperature, necessitating specialized equipment.

IV. Analytical Methods and Purification

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets quality specifications.

Recommended Analytical Techniques:
TechniqueApplicationKey Parameters to Monitor
Gas Chromatography (GC) Purity assessment, quantification of volatile impurities, moisture content analysis.[19][20]Peak purity, retention time, area percent of cyclopropylamine and known impurities.
High-Performance Liquid Chromatography (HPLC) Analysis of non-volatile impurities, reaction monitoring.Purity of starting materials, disappearance of reactants, formation of products and byproducts.
Mass Spectrometry (MS) Identification of unknown impurities when coupled with GC or HPLC.Molecular weight of impurities for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and key intermediates.Chemical shifts and coupling constants characteristic of the cyclopropyl ring and amine group.
Purification Strategies:
  • Distillation: Due to its low boiling point (around 50°C), distillation is the primary method for purifying cyclopropylamine.[21] Fractional distillation can be employed to separate it from less volatile impurities.

  • Salt Formation and Recrystallization: The amine can be converted to a salt (e.g., hydrochloride), which can then be purified by recrystallization. The free amine can be regenerated by treatment with a base.[13]

  • Extraction: Liquid-liquid extraction can be used to separate the amine from aqueous reaction mixtures, though its miscibility with water can make this challenging.[22]

V. Safety First: Handling Cyclopropylamine and Associated Reagents

Cyclopropylamine is a flammable, toxic, and corrosive substance.[5] Strict adherence to safety protocols is non-negotiable.

Key Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly sealed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.

VI. References

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(230). [Link]

  • US Patent US3711549A. (1973). Process for manufacturing cyclopropylamine.

  • CN Patent CN101025407A. (2007). Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed, 21915200. [Link]

  • Allais, C., et al. (2025). Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up. Organic Process Research & Development, 29(3). [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • Reddit. (2023). Extraction of Cyclopropylamine. [Link]

  • US Patent US4590292A. (1986). Process for the manufacture of cyclopropylamine.

  • European Patent Office. (1989). Process for the manufacture of cyclopropylamine - EP 0205403 B1.

  • European Patent Office. (1986). Process for the manufacture of cyclopropylamine - EP0205403B1.

  • ResearchGate. (2025). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]

  • Huang, J., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(34), 15555–15561. [Link]

  • Wikipedia. (n.d.). Lossen rearrangement. [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Cossy, J., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

  • Yang, J., & Chen, L. (2023). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers. [Link]

  • de Meijere, A., et al. (2008). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central. [Link]

  • YouTube. (2020). HOFMANN Bromamide-degradation: with mechanism. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Pharm D Guru. (n.d.). 31. HOFMANN REARRANGEMENT. [Link]

  • National Center for Biotechnology Information. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

  • ResearchGate. (2025). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • MDPI. (2023). Advanced Municipal Wastewater Treatment and Bioproduct Generation via Optimized Autotrophic and Mixotrophic Microalgal Cultivation. [Link]

Sources

Technical Support Center: Purification of Cyclopropylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of cyclopropylamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with purifying this highly reactive and versatile compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of cyclopropylamine. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low Purity of Cyclopropylamine After Fractional Distillation

  • Observed Issue: The final product purity, as determined by Gas Chromatography (GC) or other analytical methods, is below the desired specification (e.g., <99%).[1] A significant amount of water may be detected.[2]

  • Potential Cause 1: Azeotrope Formation with Water

    • Scientific Rationale: Cyclopropylamine has a boiling point of approximately 49-50°C and is miscible with water.[3] This miscibility can lead to the formation of a low-boiling azeotrope, a mixture that boils at a constant temperature and has a fixed composition. This makes complete separation by simple distillation challenging. While a specific azeotrope composition for cyclopropylamine and water is not widely documented in standard tables, the co-distillation of water with the product is a common issue.[4][5]

    • Solution:

      • Drying Before Distillation: Before fractional distillation, dry the crude cyclopropylamine using a suitable drying agent that does not react with amines, such as anhydrous potassium carbonate or sodium sulfate.

      • Azeotropic Distillation with a Ternary Component: Introduce a water-immiscible solvent like toluene or benzene, which can form a lower-boiling azeotrope with water, to facilitate its removal.[6][7]

      • High-Efficiency Fractional Distillation: Employ a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) and maintain a high reflux ratio to improve separation.[4]

  • Potential Cause 2: Presence of Other Low-Boiling Impurities

    • Scientific Rationale: The synthesis of cyclopropylamine, often via the Hofmann rearrangement of cyclopropanecarboxamide, can produce various by-products.[6][8] Some of these may have boiling points close to that of cyclopropylamine, making separation by distillation difficult.

    • Solution:

      • Analytical Characterization: Use GC-MS to identify the specific impurities present in the crude product.[9]

      • Chemical Treatment: If the impurities are acidic, a pre-distillation wash with a dilute base may be effective. Conversely, if impurities are basic, a wash with a dilute acid could be employed, though this would also react with the cyclopropylamine.

      • Alternative Purification Method: If distillation is ineffective, consider converting the cyclopropylamine to a salt, purifying it by recrystallization, and then regenerating the free amine.[3]

Problem 2: Poor Recovery of Cyclopropylamine After Aqueous Workup and Extraction

  • Observed Issue: A significant loss of product is observed after neutralizing a reaction mixture and attempting to extract the cyclopropylamine into an organic solvent.

  • Potential Cause: High Water Solubility of Cyclopropylamine

    • Scientific Rationale: Cyclopropylamine is miscible with water, meaning it has a high affinity for the aqueous phase.[3][10] Simple extraction with common organic solvents like ethyl acetate may be inefficient, leading to low recovery.[11]

    • Solution:

      • Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride or potassium carbonate, before extraction. This decreases the solubility of the amine in the aqueous phase and promotes its partitioning into the organic layer.

      • Choice of Extraction Solvent: Use a more effective extraction solvent. While ethyl acetate has been reported to be not very effective, other solvents like dichloromethane or chloroform could be tested.[11] However, be mindful of the potential for reaction between the amine and chlorinated solvents.

      • Continuous Liquid-Liquid Extraction: For larger scales, a continuous liquid-liquid extraction apparatus can be highly effective for extracting water-soluble compounds.

      • Direct Distillation: If the reaction workup allows, consider steam distillation directly from the basified reaction mixture to isolate the volatile cyclopropylamine.[12]

Problem 3: Discoloration of Purified Cyclopropylamine During Storage

  • Observed Issue: The initially colorless, purified cyclopropylamine develops a yellow or brown tint over time.

  • Potential Cause: Oxidation and Air Sensitivity

    • Scientific Rationale: Amines, particularly primary amines, are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities.[13] Cyclopropylamine is also known to absorb carbon dioxide from the air.[14]

    • Solution:

      • Inert Atmosphere: Store purified cyclopropylamine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and carbon dioxide.[10]

      • Refrigeration: Store at low temperatures (below 30°C is recommended, but refrigeration is better) to slow down the rate of degradation reactions.[10]

      • Use of Amber Glassware: Protect the compound from light by storing it in amber glass bottles to prevent photochemical degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude cyclopropylamine on a laboratory scale?

For laboratory-scale purification, a combination of methods is often most effective. The choice depends on the nature of the impurities. A general workflow is as follows:

  • Initial Workup: After synthesis, an initial aqueous workup is typically performed. If the cyclopropylamine is in an acidic solution, it should be carefully basified (e.g., with NaOH) to liberate the free amine.[11]

  • Extraction or Steam Distillation: Due to its volatility and water solubility, steam distillation directly from the basified reaction mixture can be a very effective initial purification and isolation step.[12]

  • Drying: The collected distillate (a mixture of cyclopropylamine and water) should be dried. A common method is to add solid potassium hydroxide or sodium hydroxide pellets to the distillate, which both act as a drying agent and decrease the amine's solubility in the remaining water, often forming a separable layer.

  • Fractional Distillation: The dried organic layer should then be subjected to careful fractional distillation to separate the pure cyclopropylamine from any remaining water and other impurities.[4]

Q2: How can I purify cyclopropylamine if distillation is not feasible or effective?

If distillation is not an option, purification via salt formation is a robust alternative.[3]

  • Salt Formation: Dissolve the crude cyclopropylamine in a suitable solvent (e.g., diethyl ether or isopropanol) and treat it with an acid to form a salt. Common choices include hydrochloric acid (to form cyclopropylamine hydrochloride) or picric acid (to form the picrate).[3][15]

  • Recrystallization: The resulting salt is typically a solid that can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethanol/petroleum ether).[3][16] This process is highly effective at removing non-basic impurities.

  • Liberation of the Free Amine: After recrystallization, the purified salt is dissolved in water and treated with a strong base (e.g., NaOH) to regenerate the free cyclopropylamine. The pure amine can then be isolated by extraction and careful removal of the solvent.

Q3: What are the common impurities found in commercially available cyclopropylamine, and how can they be removed?

Commercial cyclopropylamine is generally of high purity (>98-99%).[1][17] However, potential impurities can include:

  • Water: Due to its hygroscopic nature.[10] This can be removed by drying with a suitable agent followed by distillation.

  • Starting Materials or By-products from Synthesis: Depending on the synthetic route, trace amounts of cyclopropanecarboxamide or other reagents may be present.[8] Purification by fractional distillation or salt formation and recrystallization is typically effective.

  • Degradation Products: Small amounts of oxidation or polymerization products may be present, especially in older samples.[3] Distillation can remove polymeric materials, which are non-volatile.[3]

Q4: What analytical techniques are recommended for assessing the purity of cyclopropylamine?

  • Gas Chromatography (GC): This is the most common and effective method for determining the purity of volatile compounds like cyclopropylamine. A flame ionization detector (FID) is typically used.[9]

  • GC-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities.

  • Karl Fischer Titration: Specifically used for the accurate quantification of water content.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in sufficient concentration.

  • Ion Chromatography: Can be used for the determination of cyclopropylamine in pharmaceutical drug substances.[18]

Experimental Protocols

Protocol 1: Purification of Cyclopropylamine by Fractional Distillation

This protocol describes the purification of crude, wet cyclopropylamine.

Materials:

  • Crude cyclopropylamine

  • Solid potassium hydroxide (KOH) pellets

  • Fractional distillation apparatus (including a round-bottom flask, a fractionating column like a Vigreux column, a condenser, a receiving flask, and a thermometer)

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Drying: Place the crude cyclopropylamine in a dry round-bottom flask. Carefully add solid KOH pellets in portions with swirling. The KOH will dissolve as it absorbs water. Continue adding pellets until they no longer dissolve, indicating that the solution is saturated and the amine is relatively dry. A separate layer of cyclopropylamine may form on top.

  • Decanting: Carefully decant the dried cyclopropylamine layer away from the aqueous KOH solution and any remaining solid KOH into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Assembly: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. It is advisable to use a drying tube on the receiving flask outlet to protect the purified product from atmospheric moisture.

  • Distillation: Begin heating the distillation flask gently.

  • Collection: Collect the fraction that distills at a constant temperature of 49-50°C.[3] Discard any initial forerun that distills at a lower temperature.

  • Storage: Transfer the purified, colorless liquid to a clean, dry amber bottle and store under an inert atmosphere (e.g., nitrogen) in a refrigerator.

Protocol 2: Purification via Cyclopropylamine Hydrochloride Salt Recrystallization

This protocol is suitable for removing non-basic impurities.

Materials:

  • Crude cyclopropylamine

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (anhydrous)

  • Ethanol

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • 5M Sodium hydroxide (NaOH) solution

Procedure:

  • Salt Formation: Dissolve the crude cyclopropylamine in anhydrous diethyl ether in a flask and cool the solution in an ice bath.

  • Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) with stirring until precipitation of the hydrochloride salt is complete. The salt will appear as a white solid.

  • Isolation of Crude Salt: Collect the crude cyclopropylamine hydrochloride by suction filtration and wash the solid with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of hot ethanol. If the salt does not dissolve completely, a small amount of water can be added. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collection of Pure Salt: Collect the purified crystals by suction filtration and dry them thoroughly.

  • Liberation of Free Amine: Dissolve the purified cyclopropylamine hydrochloride in a minimal amount of water. Cool the solution in an ice bath and slowly add 5M NaOH solution with stirring until the solution is strongly basic (pH > 12).

  • Isolation of Pure Amine: The free cyclopropylamine will separate as an oily layer. Extract the mixture several times with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: Combine the organic extracts, dry them over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to yield the pure cyclopropylamine.

Visualizations

Workflow for Cyclopropylamine Purification

PurificationWorkflow crude_cpa Crude Cyclopropylamine (Post-synthesis) workup Aqueous Workup (Basify if necessary) crude_cpa->workup alt_path Alternative Path: Impurity Profile Complex? workup->alt_path decision_point Isolation Method? steam_dist Steam Distillation decision_point->steam_dist High Volatility extraction Solvent Extraction (with 'salting out') decision_point->extraction Lower Volatility/ Scale Considerations distillate Aqueous Distillate steam_dist->distillate extract Organic Extract extraction->extract drying_agent Drying (e.g., solid KOH) distillate->drying_agent extract->drying_agent fractional_dist Fractional Distillation (b.p. 49-50°C) drying_agent->fractional_dist pure_cpa Pure Cyclopropylamine fractional_dist->pure_cpa alt_path->decision_point No salt_formation Salt Formation (e.g., with HCl) alt_path->salt_formation Yes recrystallization Recrystallization of Salt salt_formation->recrystallization liberation Liberation of Free Amine (Basification) recrystallization->liberation liberation->extraction

Caption: Decision workflow for selecting a suitable purification strategy for crude cyclopropylamine.

Data Summary

PropertyValueReference(s)
Chemical Formula C₃H₇N[10]
Molecular Weight 57.09 g/mol [19]
Boiling Point 49-50 °C[3]
Density ~0.824 g/mL at 25 °C[3]
Appearance Clear, colorless, volatile liquid[10]
Solubility Miscible with water, ethanol, ether, chloroform[3][10]
Storage Conditions Store below +30°C, under inert gas, protected from light[10]

References

  • Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
  • Ganthi, H. K. R., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. Available at: [Link]

  • Google Patents. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
  • ResearchGate. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Available at: [Link]

  • Google Patents. DE1939759A1 - Process for the preparation of cyclopropylamine.
  • Google Patents. US3711549A - Process for manufacturing cyclopropylamine.
  • Reddit. Extraction of Cyclopropylamine : r/OrganicChemistry. Available at: [Link]

  • Google Patents. US5032687A - Process for the preparation of cyclopropylamine.
  • ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Available at: [Link]

  • Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • European Patent Office. Process for the manufacture of cyclopropylamine - EP 0205403 B1. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity Cyclopropylamine: A Guide for Chemical Buyers. Available at: [Link]

  • Reddit. Purification Troubleshooting : r/chemistry. Available at: [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. Available at: [Link]

  • Wikipedia. Azeotrope tables. Available at: [Link]

Sources

Cyclopropyl Amine Stability & Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the stability and degradation of drug formulations containing the cyclopropyl amine moiety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, troubleshooting guides, and frequently asked questions. Our goal is to provide you with the expertise and practical knowledge to anticipate and address the unique stability challenges posed by this versatile chemical scaffold.

The cyclopropyl amine group is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable metabolic properties to drug candidates.[1][2][3] However, the inherent ring strain and the reactivity of the amine group also make it susceptible to specific degradation pathways that can impact the safety, efficacy, and shelf-life of pharmaceutical products.[4][5] This guide will equip you with the necessary tools to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the stability of cyclopropyl amine in drug formulations.

Q1: What are the primary degradation pathways for drugs containing a cyclopropyl amine group?

A1: The main degradation pathways for cyclopropyl amine-containing drugs are primarily driven by the strained three-membered ring and the adjacent amine group. The most common pathways include:

  • Oxidative Degradation: The amine group is susceptible to oxidation, which can be mediated by atmospheric oxygen, residual peroxides in excipients, or enzymatic processes. This can lead to the formation of N-oxides or, more critically, single-electron transfer (SET) oxidation to form a highly reactive aminium cation radical.[6][7] This radical intermediate can then undergo ring fragmentation.[6][7]

  • Ring-Opening Reactions: The strained cyclopropane ring can open under various conditions. This is a significant concern, especially in acidic environments where protonation of the amine can facilitate electrophilic cleavage of the cyclopropane bonds.[8] Ring-opening can also be initiated by oxidative processes.[9]

  • Hydrolytic Degradation: Depending on the overall molecular structure, hydrolytic degradation can occur, particularly at higher pH values.[5]

  • Photodegradation: Exposure to light can provide the energy to initiate degradation, often through radical mechanisms. It is crucial to assess the photostability of any new drug candidate containing this moiety.[10][11][12]

Q2: My cyclopropyl amine-containing API is showing significant degradation in my formulation. Where should I start my investigation?

A2: A systematic approach is key. Begin by conducting a forced degradation study to identify the nature of the degradation products and the conditions that accelerate their formation.[][14][15][16][17] This will provide clues as to the degradation pathway. Here’s a recommended starting point:

  • Characterize the Degradants: Use a stability-indicating method (typically HPLC with UV and MS detection) to separate and identify the degradation products.

  • Evaluate Environmental Factors: Assess the impact of pH, temperature, light, and oxygen on the stability of your API in solution and in the solid state.

  • Investigate Excipient Compatibility: Incompatibility with excipients is a common cause of drug degradation.[18][19][20][21][22] Conduct binary screening studies with your API and each excipient to identify any problematic interactions.

Q3: How does pH affect the stability of the cyclopropyl amine moiety?

A3: The pH of a formulation can have a profound impact on the stability of the cyclopropyl amine group. Both acidic and basic conditions can promote degradation, but through different mechanisms:

  • Acidic Conditions: In low pH environments, the amine group will be protonated. This can make the cyclopropane ring more susceptible to nucleophilic attack and subsequent ring-opening.[8]

  • Basic Conditions: High pH can also lead to hydrolytic degradation of the cyclopropyl amine moiety in some molecules.[5]

The optimal pH for stability will be specific to the drug molecule and must be determined experimentally through a comprehensive pH-stability profile study.

Q4: Can I use antioxidants to prevent the degradation of my cyclopropyl amine-containing drug?

A4: Yes, if your forced degradation studies indicate that oxidation is a primary degradation pathway, the inclusion of antioxidants in your formulation can be an effective stabilization strategy.[23] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be carefully optimized.

Troubleshooting Guides

This section provides structured guidance for addressing specific stability issues you may encounter during your experiments.

Issue 1: Unexpected Peak Growth in HPLC Analysis During Stability Studies

You observe the appearance and growth of one or more new peaks in your HPLC chromatogram during a stability study of your cyclopropyl amine-containing drug product.

Troubleshooting Workflow:

start Unexpected Peak Observed check_blank Analyze Placebo and Blank start->check_blank is_degradant Peak Absent in Placebo/Blank? check_blank->is_degradant characterize Characterize Peak (LC-MS/MS) is_degradant->characterize Yes end Stable Formulation Achieved is_degradant->end No (Excipient/Solvent Impurity) forced_degradation Perform Forced Degradation Study characterize->forced_degradation compare Compare Degradation Profiles forced_degradation->compare identify_pathway Identify Degradation Pathway compare->identify_pathway formulation_strategy Develop Formulation Strategy identify_pathway->formulation_strategy formulation_strategy->end

Caption: Troubleshooting workflow for unexpected peak growth.

Detailed Steps:

  • Root Cause Analysis: First, confirm that the new peak is a degradant and not an impurity from an excipient or the solvent. Analyze a placebo formulation (all excipients without the API) and a solvent blank under the same conditions. If the peak is absent in the placebo and blank, it is likely a degradant of your API.

  • Peak Characterization: Use a mass spectrometer coupled with your HPLC (LC-MS) to determine the molecular weight of the unknown peak. This is a critical first step in identifying the degradation product. Fragmentation data from MS/MS can help elucidate its structure.

  • Forced Degradation Study: Conduct a forced degradation study on the API to systematically investigate the effects of acid, base, oxidation, heat, and light.[][14][15][16][17]

  • Compare and Identify: Compare the retention time and mass of the degradant formed under specific stress conditions with the unknown peak from your stability study. This will help you identify the degradation pathway (e.g., if the peak is prominent under oxidative stress, you are likely dealing with an oxidation product).

  • Formulation Optimization: Once the degradation pathway is understood, you can implement targeted formulation strategies. This may include adjusting the pH, adding an antioxidant, protecting the formulation from light, or selecting different excipients.

Issue 2: Loss of Potency in a Liquid Formulation

You are observing a significant loss of the active pharmaceutical ingredient (API) in a liquid formulation over time, without the appearance of major degradation peaks in the HPLC analysis.

Potential Causes and Solutions:

Potential Cause Investigative Action Proposed Solution
Precipitation Visually inspect the sample for any solid material. Perform a filtration study and analyze the filtrate for API concentration.Modify the solvent system, adjust the pH to improve solubility, or add a solubilizing agent.
Adsorption to Container Analyze the API concentration in a solution stored in different container types (e.g., glass vs. various plastics).Choose a container material with low adsorption properties. Consider adding a surfactant to the formulation to reduce surface interactions.
Formation of Insoluble Degradants Analyze the precipitate (if any) to determine its composition.Understand the degradation pathway and adjust the formulation to prevent the formation of the insoluble product (e.g., pH adjustment, antioxidant addition).
Volatilization If the API has a high vapor pressure, analyze the headspace of the container for the presence of the API.Use a more tightly sealed container or modify the formulation to reduce the volatility of the API.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a cyclopropyl amine-containing API. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged without generating secondary degradants that may not be relevant to long-term stability.

Materials:

  • API

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Milli-Q water

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Calibrated HPLC system with UV and MS detectors

Procedure:

  • Acid Hydrolysis:

    • Dissolve the API in a suitable solvent and add 0.1 N HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the API in a suitable solvent and add 0.1 N NaOH.

    • Maintain the solution at room temperature or slightly elevated temperature, taking samples at various time points.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the API in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature and monitor for degradation at different time intervals.

  • Thermal Degradation:

    • Store the solid API in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.

    • Also, prepare a solution of the API and expose it to the same thermal stress.

  • Photodegradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]

    • A control sample should be protected from light.

Data Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation for each condition.

  • Use an MS detector to obtain mass information for the major degradation products.

Workflow for Forced Degradation and Analysis:

cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC-UV/MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis api API Sample api->acid api->base api->oxidation api->thermal api->photo data Data Interpretation analysis->data pathway Identify Degradation Pathways data->pathway method_dev Develop Stability-Indicating Method pathway->method_dev

Caption: Workflow for forced degradation studies.

References

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved February 15, 2026, from [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. (2001, September 5). PubMed. Retrieved February 15, 2026, from [Link]

  • N-Dealkylation of an N -Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. Retrieved February 15, 2026, from [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019, September 15). PubMed. Retrieved February 15, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Cyclopropane ring‐opening with amine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. (n.d.). Google Patents.
  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. (n.d.). Europe PMC. Retrieved February 15, 2026, from [Link]

  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved February 15, 2026, from [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. (2019, August 7). ACS Publications. Retrieved February 15, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor. Retrieved February 15, 2026, from [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Forced Degradation Studies. (n.d.). Apicule. Retrieved February 15, 2026, from [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984, September 1). PubMed. Retrieved February 15, 2026, from [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020, May 29). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024, September 26). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Effects of excipients on the stability of medicinal products. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Particle Sciences. Retrieved February 15, 2026, from [Link]

  • Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance. (2023, September 15). ManTech Publications. Retrieved February 15, 2026, from [Link]

  • EXPLORING THE EFFECTS OF EXCIPIENTS ON DRUG STABILITY AND BIOAVAILABILITY. (n.d.). Testing, Psychometrics, Methodology in Applied Psychology. Retrieved February 15, 2026, from [Link]

  • Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. (2022, March 3). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • The Role of Excipients in Enhancing Drug Stability. (2024, August 1). ChemIntel360. Retrieved February 15, 2026, from [Link]

  • Degradation Pathway of Pharmaceutical Dosage Forms. (n.d.). International Journal of Innovative Research in Technology. Retrieved February 15, 2026, from [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 16). ManTech Publications. Retrieved February 15, 2026, from [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). International Council for Harmonisation. Retrieved February 15, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved February 15, 2026, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024, December 9). Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.
  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2024, January 2). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. (2025, August 6). ACSESS Digital Library. Retrieved February 15, 2026, from [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (n.d.). Springer. Retrieved February 15, 2026, from [Link]

Sources

Catalyst selection for efficient cyclopropylamine arylation.

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and protocol optimization for the N-arylation of cyclopropylamines. This guide addresses the unique challenges posed by ring strain and nucleophilicity in cross-coupling reactions.

Module 1: Catalyst & Ligand Selection

The Challenge: Cyclopropylamines are chemically distinct from standard alkyl amines. Their significant ring strain (~27.5 kcal/mol) makes them susceptible to ring-opening decomposition pathways, particularly under harsh thermal conditions or radical-mediated mechanisms. Furthermore, the increased


-character of the nitrogen lone pair (due to the cyclopropyl group's electronic effects) reduces nucleophilicity compared to isopropylamine.

The Solution: Select a ligand/catalyst system that facilitates rapid reductive elimination (preventing long-lived intermediates that might decompose) and operates under mild thermal conditions.

Primary Recommendation: The Buchwald-Hartwig Systems [1]
Ligand SystemApplication ScenarioWhy it Works
BrettPhos Standard / General Purpose Excellent balance of steric bulk and electron richness. Promotes rapid oxidative addition of aryl chlorides and facilitates reductive elimination, outcompeting decomposition pathways.
RuPhos Sterically Hindered / Secondary If your cyclopropylamine is already substituted (secondary) or the aryl halide is ortho-substituted, RuPhos provides the necessary steric relief to allow metal coordination.
adYPhos Room Temperature / Sensitive Pro-Tip: For substrates prone to rapid ring opening at

, use adamantyl-substituted YPhos (adYPhos). It enables arylation at room temperature, preserving ring integrity.[2]
Alternative: Chan-Lam Coupling (Copper) [3][4]
  • Use Case: When using boronic acids instead of halides, or for late-stage functionalization where Pd-sensitivity is an issue.

  • Trade-off: Generally requires higher catalyst loading (1 equiv Cu often needed for high yields) and is less efficient for electron-poor aryl partners.

Module 2: Visualizing the Decision Process

The following logic flow guides your catalyst selection based on substrate properties.

LigandSelection Start Start: Analyze Substrate HalideType Electrophile Type? Start->HalideType Boronic Boronic Acid/Ester HalideType->Boronic B(OH)2 Halide Aryl Chloride/Bromide HalideType->Halide Ar-Cl / Ar-Br Rec_ChanLam Recommendation: Chan-Lam Coupling (Cu(OAc)2 + Bipy) Boronic->Rec_ChanLam Sterics Steric Hindrance? Halide->Sterics HighSterics Ortho-subs or Secondary Amine Sterics->HighSterics Yes LowSterics Standard Primary Amine Sterics->LowSterics No Rec_RuPhos Recommendation: Pd-RuPhos G4 HighSterics->Rec_RuPhos TempSens Thermal Stability? LowSterics->TempSens Sensitive Unstable >60°C (Ring Opening Risk) TempSens->Sensitive Yes Stable Thermally Stable TempSens->Stable No Rec_adYPhos Recommendation: Pd-adYPhos G3 (Room Temp) Sensitive->Rec_adYPhos Rec_BrettPhos Recommendation: Pd-BrettPhos G4 Stable->Rec_BrettPhos

Caption: Decision tree for selecting the optimal catalytic system based on electrophile type, steric hindrance, and thermal sensitivity.

Module 3: Troubleshooting Guide
Issue 1: Ring Opening (Decomposition)

Symptoms: Low yield, formation of linear alkyl chains or complex mixtures, "tarring" of the reaction. Root Cause:

  • Radical Pathways: Single Electron Transfer (SET) events can generate a cyclopropylaminyl radical, which rapidly undergoes ring opening (radical clock).

  • Thermal Stress: High temperatures promote

    
    -carbon elimination or radical fragmentation.
    

Corrective Actions:

  • Switch Mechanism: Ensure you are in a concerted 2-electron Pd(0)/Pd(II) cycle. Avoid radical initiators.

  • Lower Temperature: Switch to adYPhos or P(t-Bu)3 based catalysts that are active at RT to 40°C.

  • Scavengers: If radical pathways are suspected (e.g., with specific redox-active aryl halides), add a radical scavenger like TEMPO (10-20 mol%) to see if the side reaction is suppressed (diagnostic only).

Issue 2: Protodehalogenation (Reduction of Ar-X)

Symptoms: Recovery of Ar-H instead of Ar-N product. Root Cause:

  • 
    -Hydride Elimination:  Rare for cyclopropylamine itself (no 
    
    
    
    -H on the ring carbons attached to N), but possible if alkyl impurities are present.
  • Solvent/Base Interaction: Oxidation of the solvent (e.g., isopropanol) or impurities in the base.

Corrective Actions:

  • Solvent Switch: Move from secondary alcohols or dioxane to Toluene or t-Amyl Alcohol .

  • Base Quality: Ensure NaOtBu is sublimed grade or fresh. Wet bases can promote hydrolysis/reduction.

Issue 3: Catalyst Poisoning / Stalled Conversion

Symptoms: Reaction starts but stops at ~40-50% conversion. Root Cause: The cyclopropylamine product or starting material may act as a bidentate ligand (if other functional groups are present) or the amine simply binds too tightly to Pd(II), inhibiting reductive elimination.

Corrective Actions:

  • Precatalysts: Stop using Pd(OAc)2 + Ligand. Switch to Pd-G4 precatalysts (e.g., BrettPhos Pd G4). These ensure a 1:1 L:Pd ratio and prevent formation of inactive Pd-amine complexes during initiation.

  • Loading: Increase catalyst loading to 2-3 mol%.

Module 4: Validated Experimental Protocol

Protocol: Pd-Catalyzed Arylation using BrettPhos Pd G4 Standard conditions for coupling aryl chlorides with cyclopropylamine.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Cyclopropylamine (1.2 - 1.5 equiv)

  • BrettPhos Pd G4 (1.0 - 2.0 mol%)

  • NaOtBu (1.4 equiv)

  • 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Preparation: In a nitrogen-filled glovebox or under strict Schlenk conditions, charge a reaction vial with the Aryl Chloride, NaOtBu, and BrettPhos Pd G4.

    • Note: If the Aryl Chloride is a liquid, add it after the solvent.

  • Solvent Addition: Add anhydrous 1,4-Dioxane.

  • Amine Addition: Add Cyclopropylamine via syringe.

    • Critical: Cyclopropylamine is volatile (bp ~50°C). If working outside a glovebox, ensure the vial is sealed immediately with a crimp cap or high-quality septum.

  • Reaction: Heat the block to 80°C . Stir vigorously (800+ rpm).

    • Time: Typically 2–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd/Salts. Concentrate and purify via flash chromatography.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Cs2CO3 instead of NaOtBu? A: Yes. If your substrate contains base-sensitive groups (esters, nitriles), switch to Cs2CO3 (2.0 equiv) and use t-Amyl alcohol as the solvent. The reaction will be slower and may require 100°C. Ensure the Cs2CO3 is finely ground and anhydrous.

Q: My cyclopropylamine has a stereocenter. Will this reaction racemize it? A: Generally, no. The Buchwald-Hartwig mechanism proceeds with retention of configuration at the amine nitrogen (and adjacent carbons) because the N-C bond of the cyclopropane is not broken. However, if conditions are harsh enough to trigger radical ring opening/closing, racemization is possible. Use adYPhos at room temperature to guarantee stereochemical integrity.

Q: Is there a metal-free alternative? A: Nucleophilic Aromatic Substitution (


) is possible only if the aryl halide is highly electron-deficient (e.g., 4-fluoronitrobenzene). For unactivated aryl halides, metal catalysis (Pd or Cu) is required.
References
  • Maitre, P., et al. (2016). "Palladium-Catalyzed N-Arylation of Cyclopropylamines." Organic Letters, 18(6), 1442–1445.[5] [5]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Stradiotto, M., et al. (2025). "Palladium-Catalyzed Monoarylation of Cyclopropylamine using adYPhos." Journal of Organic Chemistry, 89(1), 57-67.

  • King, A. E., et al. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 83(5), 2920–2926.

Sources

Technical Support Center: Continuous Flow Synthesis of Aminocyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

User: Research Scientist / Process Chemist Topic: Troubleshooting & Optimization of Aminocyclopropane Synthesis in Flow Role: Senior Application Scientist

Introduction: Why This Chemistry Fails in Batch (and How Flow Fixes It)

Aminocyclopropanes are chemically strained, high-value pharmacophores.[1] Synthesizing them in batch is often plagued by two opposing forces: thermal instability of the intermediates (requiring low temperatures) and high activation energy for ring closure (requiring heat or highly reactive species).

In continuous flow, we address these contradictions by isolating high-energy intermediates in small reactor volumes, allowing us to operate safely within "forbidden" process windows. This guide focuses on the two primary synthetic routes: the Kulinkovich-de Meijere reaction (Titanium-mediated) and Carbenoid Cyclopropanation (Zinc/Diazo-mediated).

Module 1: The Kulinkovich-de Meijere Reaction

Route: Amides/Nitriles + Grignard Reagent + Ti(OiPr)₄ → Aminocyclopropane[2]

This is the most direct route to aminocyclopropanes but is notorious for reactor fouling. The reaction proceeds via an unstable titanacyclopropane intermediate.

Troubleshooting Matrix: Process Instability
SymptomProbable CauseTechnical Intervention
Reactor Clogging (Immediate) Precipitation of Magnesium salts (MgCl₂/MgBr₂).Solvent Switch: Switch from Et₂O to THF or MeTHF. THF coordinates Mg salts, significantly increasing solubility. Pulsation: Induce active mixing (e.g., superimposed pulsation) to keep solids suspended.
Low Conversion (<50%) "Stalling" of the Titanacyclopropane intermediate.Stoichiometry Check: This reaction is not catalytic in Titanium for most flow protocols. Ensure 1.0–1.1 equiv of Ti(OiPr)₄ relative to the amide. Temperature Ramp: The ligand exchange is slow at RT. Use a heated coil (40–60°C) after the initial mixing point.
Product Decomposition Hydrolysis of the iminium intermediate before ring closure.Quench Timing: The reaction generates a sensitive iminium species. Ensure the residence time (

) is sufficient for ring closure before the stream hits the aqueous quench.
Pump Failure / Check Valve Error Grignard crystallization at the pump head.Active Washing: Use a "solvent dam" or continuous wash on the pump piston (if using piston pumps) to prevent atmospheric moisture ingress.
Deep Dive: The "Clogging" Paradox

Why it happens: The Kulinkovich mechanism generates magnesium alkoxides and halides as byproducts. In static mixers, these form bridging aggregates. The Fix: Do not rely solely on diffusion. Use Active Mixing (e.g., oscillatory baffled reactors or ultrasonic irradiation) if working at concentrations >0.2 M. For standard coil reactors, adding 10-20% cosolvent (e.g., Toluene) to the THF stream can modulate the solubility parameter to favor the organic product while keeping salts strictly suspended rather than sticky.

Module 2: Carbenoid & Diazo Routes

Route: Alkene + Carbenoid (Zn or Rh/Diazo) → Cyclopropane

Safety is the primary driver here.[3] Flow allows the in situ generation of hazardous diazo species, consuming them immediately.

FAQ: Handling Energetic Precursors

Q: My diazo-precursor stream is outgassing in the pump. How do I stop this? A: This is cavitation, not just outgassing. Diazo precursors (like ethyl diazoacetate) are thermally sensitive.

  • Solution: Pressurize the input reservoir (2–5 bar inert gas) or use a "pump-free" liquid delivery system (e.g., pressure-driven loops) to avoid the mechanical heat of a piston stroke.

  • Back Pressure: Ensure your system BPR (Back Pressure Regulator) is set >75 psi (5 bar) to keep N₂ gas (byproduct) in solution until the collection flask.

Q: The Simmons-Smith (Zn-carbenoid) reaction is too slow for my residence time coil. A: Standard Zn-Cu couples are heterogeneous and slow.

  • Solution: Use Diethylzinc (Et₂Zn) with Diiodomethane (

    
    ) in flow. This homogeneous phase reacts rapidly.
    
  • Warning: Et₂Zn is pyrophoric. The flow setup must be purged with anhydrous solvent (e.g., dry DCM) before and after. The quench output must be directed into a stirred vessel under Argon containing dilute HCl.

Standard Operating Procedure (SOP): Ti-Mediated Synthesis

Objective: Synthesis of 1-phenyl-1-cyclopropylamine via Kulinkovich-de Meijere.

Reagents:

  • Stream A: N,N-Dialkylamide + Ti(OiPr)₄ (1.0 equiv) in dry THF.

  • Stream B: Ethylmagnesium Bromide (EtMgBr, 3.0 equiv) in THF/Toluene.

  • Quench: 1M NaOH or 10% H₂SO₄ (depending on workup preference).

Protocol:

  • System Preparation: Dry the flow reactor (PFA or Stainless Steel coils) by flushing with anhydrous THF for 20 min.

  • Mixing: Combine Stream A and Stream B in a T-mixer (high shear).

    • Note: An exotherm will occur. Submerge the mixer in a 0°C bath to control the initial titanacyclopropane formation.

  • Reaction Zone: Direct the mixed stream into a residence time coil heated to 40–50°C.

    • Target

      
      : 20–40 minutes.
      
  • Quenching: The reactor output flows directly into a collection vessel containing the quench solution under vigorous stirring.

    • Why not in-line quench? Precipitated Titanium salts are sticky and will clog a secondary BPR instantly. Quench in batch (collection vessel) unless using a specialized slurry pump.

  • Workup: Filter the biphasic mixture through Celite to remove Ti-salts before phase separation.

Visualization: Flow Logic & Control

The following diagram illustrates the critical control points for the Kulinkovich-de Meijere process, highlighting where temperature zones and pressure regulation prevent failure.

KulinkovichFlow cluster_inputs Reagent Feeds NodeA Pump A Amide + Ti(OiPr)4 (in THF) Mixer T-Mixer (Cooled 0°C) Exotherm Control NodeA->Mixer Stream A NodeB Pump B EtMgBr (Grignard) NodeB->Mixer Stream B Reactor Reactor Coil (PFA/SS) 40-50°C tR = 30 min Mixer->Reactor Titanacyclopropane Formation BPR Back Pressure Regulator (4-8 bar) Reactor->BPR Ring Contraction Complete Quench Collection Vessel (Batch Quench) 1M NaOH + Stirring BPR->Quench Product Stream

Caption: Schematic of the Kulinkovich-de Meijere flow setup. Note the temperature gradient (0°C mixing → 50°C reaction) essential for managing the exotherm while driving conversion.

References
  • Continuous Flow Synthesis of Aminocyclopropanes via the Kulinkovich–de Meijere Reaction. Source: Journal of Organic Chemistry (2016). Context: Establishes the baseline stoichiometry and solvent effects for Ti-mediated flow synthesis. URL:[Link]

  • Safe and Facile Access to Nonstabilized Diazoalkanes Using Continuous Flow Technology. Source: Angewandte Chemie International Edition (2018).[4] Context: Validates the safety protocols for generating diazo species in situ for cyclopropanation. URL:[Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Source: Chemical Communications (2024).[5] Context: A modern photochemical alternative to the Kulinkovich route, utilizing 1,2-diketones. URL:[Link]

  • Unclogging the problems of flow chemistry (Ultrasound & Solids). Source: Chemical Science (2011). Context: Fundamental engineering solutions for handling precipitating salts (like MgBr₂) in flow reactors. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Determination of 1,1-Dicyclopropylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 1,1-Dicyclopropylpropan-1-amine, which holds potential as a key building block, establishing a robust analytical framework to ascertain its purity is of paramount importance. This guide provides an in-depth comparison of orthogonal analytical methods, offering researchers, scientists, and drug development professionals a comprehensive toolkit for the stringent purity assessment of this unique aliphatic amine.

The challenge in analyzing 1,1-Dicyclopropylpropan-1-amine lies in its structure: a primary amine with bulky, non-aromatic dicyclopropyl groups. This necessitates a multi-pronged analytical strategy to identify and quantify a spectrum of potential impurities, including diastereomers, unreacted starting materials, and by-products of the synthesis.

Comparative Analysis of Key Purity Determination Methods

A suite of analytical techniques, each with its inherent strengths, is required for a holistic purity profile. The selection of these methods is driven by their ability to provide complementary information, ensuring that all potential impurities are detected and quantified.

Analytical Technique Principle Strengths Limitations Primary Application for 1,1-Dicyclopropylpropan-1-amine
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase.High resolution for volatile and semi-volatile compounds, excellent for residual solvents and starting material quantification.Requires derivatization for non-volatile impurities; thermal degradation of some compounds is possible.Quantifying volatile organic impurities and residual starting materials.
High-Performance Liquid Chromatography (HPLC-UV/MS) Separation based on partitioning between a mobile and stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Mass spectrometry (MS) coupling provides structural information.[1][2][3]Primary amines like this one often lack a strong UV chromophore, necessitating derivatization for UV detection.[4][5]Orthogonal check for non-volatile impurities and related substances; chiral separation of enantiomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomers using a chiral stationary phase (CSP).The gold standard for determining enantiomeric excess and separating stereoisomers.[6][7]Requires specific chiral columns and method development can be extensive.Quantifying the enantiomeric purity of 1,1-Dicyclopropylpropan-1-amine.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.A primary ratio method that does not require an identical reference standard for the analyte.[8][9] Provides structural confirmation alongside quantification.Lower sensitivity compared to chromatographic methods.Absolute purity determination and structural elucidation of the main component and impurities.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions.High sensitivity and specificity for impurity identification and structural elucidation.[1][10]Quantification can be challenging without appropriate standards.Identification of unknown impurities and degradation products.

Experimental Protocols and Workflows

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a cornerstone for analyzing volatile and semi-volatile impurities. Given the amine functionality, which can lead to poor peak shape on standard columns, a column with a stationary phase designed for basic compounds is crucial.

Workflow for GC-FID Analysis:

Caption: GC-FID workflow for purity analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 50 mg of 1,1-Dicyclopropylpropan-1-amine into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane. Add an internal standard for quantitative analysis if required.

  • GC-FID Conditions:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Detector Temperature: 300°C.[11]

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: Calculate the area percent of each impurity relative to the total peak area. For quantitative analysis, use the response factor of the internal standard.

High-Performance Liquid Chromatography (HPLC) with UV and MS Detection

HPLC is a versatile technique for separating a wide range of impurities. Due to the lack of a strong chromophore in 1,1-Dicyclopropylpropan-1-amine, derivatization is often necessary for sensitive UV detection.[4][5] Alternatively, a mass spectrometer can be used as the detector (LC-MS) for sensitive and specific detection without derivatization.[12]

Workflow for HPLC-UV/MS Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Derivatize Derivatize with UV-active agent (e.g., FMOC-Cl) Dissolve->Derivatize Inject Inject into HPLC Dissolve->Inject Derivatize->Inject Separate Separation on a C18 column Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Impurities (MS) Detect->Identify Quantify Quantify Purity Integrate->Quantify Identify->Quantify

Caption: HPLC-UV/MS workflow for impurity profiling.

Detailed Protocol (LC-MS):

  • Sample Preparation: Prepare a 1 mg/mL solution of 1,1-Dicyclopropylpropan-1-amine in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.

  • LC-MS Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

  • Data Analysis: Identify impurities based on their mass-to-charge ratio and fragmentation patterns.[12] Quantify based on peak area relative to the main component.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For chiral molecules, determining the enantiomeric purity is a critical quality attribute. Chiral HPLC is the definitive technique for this purpose, employing a chiral stationary phase (CSP) to resolve enantiomers.[6][7] Polysaccharide-based CSPs are often effective for the separation of amines.[13]

Workflow for Chiral HPLC Analysis:

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Separation of Enantiomers Inject->Separate Detect UV or other suitable detector Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

Caption: Chiral HPLC workflow for enantiomeric purity.

Detailed Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of 1,1-Dicyclopropylpropan-1-amine in the mobile phase.

  • Chiral HPLC Conditions:

    • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (if derivatized) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [([Area1] - [Area2]) / ([Area1] + [Area2])] x 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[8][9] It relies on the use of a certified internal standard.

Workflow for qNMR Analysis:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis WeighSample Accurately weigh Sample Dissolve Dissolve both in deuterated solvent WeighSample->Dissolve WeighStd Accurately weigh Internal Standard WeighStd->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum (phasing, baseline correction) Acquire->Process Integrate Integrate characteristic peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: qNMR workflow for absolute purity determination.

Detailed Protocol:

  • Sample Preparation: Accurately weigh about 20 mg of 1,1-Dicyclopropylpropan-1-amine and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.

Method Validation

All analytical methods developed for purity determination must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[14][15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of test results obtained by the method to the true value.[14]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity assessment of 1,1-Dicyclopropylpropan-1-amine requires a multi-faceted approach, leveraging the strengths of several orthogonal analytical techniques. Gas Chromatography is ideal for volatile impurities, while HPLC, particularly when coupled with mass spectrometry, offers a comprehensive profile of non-volatile and related substances. Chiral HPLC is indispensable for determining enantiomeric purity, and qNMR provides a powerful tool for absolute purity determination. By employing this suite of validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and consistency of this promising pharmaceutical intermediate.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Emery Pharma. Impurity Analysis and Profiling Services.
  • PubMed. (2006, January 6). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Sigma-Aldrich. Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM).
  • Columnex. Chiral HPLC and SFC Columns.
  • JEOL Ltd. What is qNMR (quantitative NMR)? | Applications Notes.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ChiralTek. Chiral Columns.
  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Chromatography Forum. (2006, March 18). Detecting Primary Amines.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?.
  • Japan Environmental Management Association for Industry. III Analytical Methods.
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • PubMed. (2011, August 19). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
  • RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.
  • Google Patents. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
  • ResearchGate. (2025, August 7). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • EPTQ. Chemical analysis in amine system operations.

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A Technical Deep Dive: Comparative Analysis of VEGFR-2 Kinase Inhibitors Featuring Cyclopropylcarbamoyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of VEGFR-2 Inhibition and the Rise of the Cyclopropylcarbamoyl Moiety

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, remains a cornerstone target in oncology. Its pivotal role in mediating angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—has driven the development of numerous successful kinase inhibitors.[1][2] Within this competitive landscape, a particular structural feature has emerged in several potent inhibitors: the cyclopropylcarbamoyl moiety. This guide provides a detailed comparative analysis of key VEGFR-2 inhibitors possessing this unique chemical group, delving into their performance, underlying structure-activity relationships (SAR), and the experimental methodologies used to evaluate them. We will focus on Lenvatinib and Regorafenib as primary examples and include Infigratinib to highlight kinase selectivity differences.

The Cyclopropylcarbamoyl Moiety: More Than Just a Hydrophobic Filler

The seemingly simple cyclopropyl group, when incorporated into a carbamoyl linkage, offers a sophisticated solution to several challenges in kinase inhibitor design. Its rigid, three-membered ring structure imparts conformational constraint, reducing the entropic penalty upon binding to the target kinase and potentially enhancing potency.[3][4][5] Furthermore, the unique electronic properties of the cyclopropyl ring can influence metabolic stability and cell permeability.[6] As we will explore, its interaction within the VEGFR-2 active site is a key determinant of the inhibitory activity of compounds like Lenvatinib.

Comparative Analysis of Key Inhibitors

This section provides a head-to-head comparison of Lenvatinib, Regorafenib, and Infigratinib, focusing on their potency, selectivity, and available clinical data.

Table 1: Kinase Inhibitory Profile
InhibitorTarget KinaseIC50 (nM)Other Key Targets (IC50, nM)
Lenvatinib VEGFR-2 (KDR) 4 VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), FGFR2 (35), FGFR3 (32), FGFR4 (32), PDGFRα (51), KIT (71), RET (4)
Regorafenib VEGFR-2 4.2 VEGFR-1 (13), VEGFR-3 (46), TIE2, PDGFR-β (22), KIT (7), RET (1.5), RAF-1 (2.5)
Infigratinib FGFR2 1 FGFR1 (1.1), FGFR3 (2), VEGFR-2 (>1000)

IC50 values are compiled from various sources and may vary depending on the specific assay conditions.

Table 2: Comparative Pharmacokinetic Parameters
ParameterLenvatinibRegorafenib
Bioavailability ~85%69-83%
Time to Peak Plasma Concentration (Tmax) 1-4 hours1-6 hours
Plasma Protein Binding 98-99%>99%
Metabolism CYP3A4, Aldehyde oxidaseCYP3A4, UGT1A9
Elimination Half-life ~28 hours20-40 hours
Performance Insights

Lenvatinib and Regorafenib both exhibit potent, low nanomolar inhibition of VEGFR-2.[2] Their broader kinase profiles, however, contribute to their distinct clinical applications and side-effect profiles. Lenvatinib shows strong inhibitory activity against FGFR and RET kinases in addition to VEGFRs.[2] Regorafenib also targets a range of kinases involved in angiogenesis and oncogenesis, including TIE2 and RAF-1.[7]

Infigratinib, while containing a cyclopropylcarbamoyl-like moiety, is a highly selective FGFR inhibitor with significantly weaker activity against VEGFR-2.[8][9] This highlights the principle that the overall scaffold and the interplay of different functional groups determine the ultimate target selectivity of a kinase inhibitor.

A study directly comparing the effects of Lenvatinib and Regorafenib on breast cancer cell lines demonstrated a synergistic anti-angiogenic effect when used in combination.[2] The half-maximal inhibitory concentrations (IC50) for cell viability at 72 hours were determined for both drugs on MCF-7 and MDA-MB-231 cell lines, showcasing their cellular potency.[2]

The Structural Basis of Inhibition: A Focus on the Cyclopropylcarbamoyl Moiety

The unique binding mode of Lenvatinib within the ATP-binding pocket of VEGFR-2 has been elucidated through co-crystal structures.[1][3] This structural data provides invaluable insights into the role of the cyclopropylcarbamoyl moiety.

Lenvatinib's Interaction with VEGFR-2

Lenvatinib binds to the active "DFG-in" conformation of VEGFR-2. The quinoline core of the molecule occupies the adenine-binding region, forming key hydrogen bonds. Crucially, the cyclopropylcarbamoyl moiety extends into a neighboring hydrophobic pocket, where the cyclopropane ring makes favorable van der Waals contacts.[1][3] This interaction in a less-explored region of the active site is thought to contribute to Lenvatinib's high potency and its distinct kinetic profile, characterized by a rapid association and a relatively slow dissociation rate.[1][3]

VEGFR2_Lenvatinib_Interaction cluster_VEGFR2 VEGFR-2 Active Site cluster_Lenvatinib Lenvatinib ATP_Pocket ATP Binding Pocket (Hinge Region) Hydrophobic_Pocket Neighboring Hydrophobic Pocket DFG_Motif DFG Motif ('in' conformation) Quinoline Quinoline Core Quinoline->ATP_Pocket H-bonds Urea Urea Linker Urea->ATP_Pocket Cyclopropylcarbamoyl Cyclopropylcarbamoyl Moiety Cyclopropylcarbamoyl->Hydrophobic_Pocket van der Waals interactions Lenvatinib

Caption: Lenvatinib binding to the VEGFR-2 active site.

While a co-crystal structure of Regorafenib with VEGFR-2 is not as readily available, its structural similarity to Sorafenib, a known type II inhibitor that binds to the "DFG-out" conformation, suggests a different binding mode. The cyclopropylcarbamoyl moiety in Regorafenib likely plays a similar role in occupying a hydrophobic region of the ATP-binding pocket, contributing to its overall potency.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of VEGFR-2 inhibitors, standardized and well-validated experimental protocols are essential.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay quantifies the transfer of phosphate from ATP to a peptide substrate by the VEGFR-2 kinase domain. Inhibition is measured as a decrease in the phosphorylation of the substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human VEGFR-2 kinase domain to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Prepare a solution of ATP at a concentration close to its Km for VEGFR-2.

    • Prepare serial dilutions of the test inhibitors (Lenvatinib, Regorafenib, Infigratinib) in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the reaction buffer, the peptide substrate, and the test inhibitor solution.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

      • Luminescent Kinase Assay: Measures the amount of remaining ATP after the kinase reaction.

      • ELISA-based Assay: Uses a specific antibody to detect the phosphorylated substrate.

      • Radiometric Assay: Uses ³²P-labeled ATP and measures the incorporation of radioactivity into the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value for each inhibitor by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, ATP, Inhibitors) Start->Reagent_Prep Assay_Setup Assay Plate Setup (Add Reagents & Inhibitors) Reagent_Prep->Assay_Setup Initiate_Reaction Initiate Reaction (Add VEGFR-2 Kinase) Assay_Setup->Initiate_Reaction Incubation Incubation (e.g., 30°C for 60 min) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (Add EDTA) Incubation->Stop_Reaction Detection Detection of Phosphorylation (Luminescence, ELISA, etc.) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay assesses the ability of an inhibitor to block VEGFR-2 autophosphorylation in a cellular context.

Principle: Endothelial cells (e.g., HUVECs) are stimulated with VEGF to induce VEGFR-2 phosphorylation. The inhibitory effect of the compounds is measured by quantifying the reduction in phosphorylated VEGFR-2 levels.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach near-confluency.

    • Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment:

    • Pre-incubate the starved cells with various concentrations of the test inhibitors for a defined period (e.g., 1-2 hours).

  • VEGF Stimulation:

    • Stimulate the cells with a specific concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce maximal VEGFR-2 phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • Western Blotting or ELISA:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. Use a secondary antibody for detection.

    • ELISA: Use a sandwich ELISA kit specifically designed to quantify p-VEGFR-2 levels in cell lysates.

  • Data Analysis:

    • Quantify the band intensities (for Western blotting) or absorbance values (for ELISA).

    • Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.

    • Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each inhibitor concentration and determine the IC50 value.

Cell_Assay_Workflow Start Start Cell_Culture HUVEC Culture & Starvation Start->Cell_Culture Inhibitor_Treatment Pre-incubation with Inhibitors Cell_Culture->Inhibitor_Treatment VEGF_Stimulation VEGF-A Stimulation Inhibitor_Treatment->VEGF_Stimulation Cell_Lysis Cell Lysis VEGF_Stimulation->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Detection Detection of p-VEGFR-2 (Western Blot / ELISA) Protein_Quant->Detection Data_Analysis Data Analysis (Normalize, Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based VEGFR-2 phosphorylation assay.

Conclusion: The Cyclopropylcarbamoyl Moiety as a Key to Potency and Selectivity

The comparative analysis of Lenvatinib, Regorafenib, and Infigratinib underscores the importance of the cyclopropylcarbamoyl moiety in the design of potent kinase inhibitors. In the case of Lenvatinib, this group facilitates a unique binding mode with VEGFR-2, contributing to its high affinity. While both Lenvatinib and Regorafenib are potent multi-kinase inhibitors with significant activity against VEGFR-2, their distinct selectivity profiles, influenced by their overall chemical scaffolds, lead to different clinical applications. Infigratinib serves as an important example of how a similar moiety can be incorporated into a scaffold that directs high selectivity towards a different kinase family. For researchers in the field, a thorough understanding of the structure-activity relationships of such key functional groups, supported by robust and standardized experimental evaluation, is paramount for the rational design of the next generation of targeted cancer therapies.

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